DS-1205b vs. BGB324 (Bemcentinib): 49-Fold Superior Cellular Migration Inhibition Potency
In a direct head-to-head experiment performed in the same laboratory under identical conditions, DS-1205b inhibited hGAS6-induced migration of NIH3T3-AXL cells with an EC50 of 2.7 nM, whereas the clinical-stage comparator BGB324 (bemcentinib) achieved an EC50 of only 132.3 nM [1]. This represents a 49-fold potency advantage for DS-1205b based on area-under-the-concentration-curve (AUC) analysis [1].
| Evidence Dimension | hGAS6-induced cell migration inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.7 nM (DS-1205b) |
| Comparator Or Baseline | EC50 = 132.3 nM (BGB324 / bemcentinib) |
| Quantified Difference | 49-fold greater potency (AUC-based); DS-1205b significantly suppressed migration at 3.3–33 nM vs. BGB324 requiring >333 nM |
| Conditions | NIH3T3-AXL mouse fibroblast cells; real-time cell analyzer (xCELLigence RTCA DP); hGAS6 chemoattractant |
Why This Matters
A 49-fold potency difference in a functional cellular assay directly impacts the achievable therapeutic window and effective dose range, making DS-1205 the preferred choice for studies where maximal AXL-pathway blockade at low concentrations is required.
- [1] Jimbo T, Hatanaka M, Komatsu T, et al. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model. Oncotarget. 2019;10(50):5152-5167. doi:10.18632/oncotarget.27114 View Source
